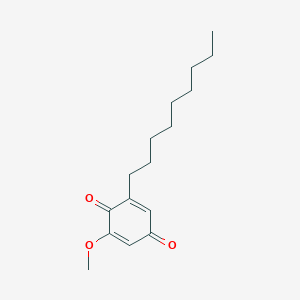

2-Methoxy-6-nonyl-1,4-benzoquinone

Descripción

2-Methoxy-6-nonyl-1,4-benzoquinone is a synthetic alkyl-substituted 1,4-benzoquinone derivative characterized by a methoxy group at position 2 and a nonyl (C9) alkyl chain at position 6. Primin, for instance, inhibits sarcoma 180 and Ehrlich carcinoma growth in mice, with IC50 values as low as 2.9 µg/mL in ovarian cancer (A2780) cells .

Propiedades

Número CAS |

130817-80-0 |

|---|---|

Fórmula molecular |

C16H24O3 |

Peso molecular |

264.36 g/mol |

Nombre IUPAC |

2-methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-10-13-11-14(17)12-15(19-2)16(13)18/h11-12H,3-10H2,1-2H3 |

Clave InChI |

PJRTVHREUOBDFM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

SMILES canónico |

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Otros números CAS |

130817-80-0 |

Sinónimos |

2-methoxy-6-nonyl-1,4-benzoquinone MNBQ |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Alkyl Chain Length: Longer chains (e.g., C9 in 2-methoxy-6-nonyl-1,4-BQ) may enhance lipophilicity and membrane permeability but could reduce solubility and potency in certain cell lines .

- Substituent Position: Methoxy at position 2 is critical for redox activity and enzyme interactions.

Antitumor and Cytotoxic Activity

Antifungal and Antimicrobial Activity

- Primin Intermediates : Tetrahydropyranyl-protected derivatives retain antitumor activity with reduced toxicity, acting as prodrugs .

- 2-Methoxy-1,4-BQ : Lacks antifungal activity (>800 mg/mL), underscoring the necessity of alkyl substituents for bioactivity .

Chemical and Physical Properties

- Redox Activity: Quinones undergo reversible reduction to hydroquinones, facilitating electron transfer in biological systems. Substituents like methoxy groups stabilize semiquinone radicals .

- Stability: Alkyl chains and cycloalkyl derivatives (e.g., compound 9o) improve chemical stability compared to unsubstituted quinones .

- Solubility : Shorter alkyl chains (C4–C5) enhance aqueous solubility, while longer chains (C7–C9) favor lipid membrane interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.